5-Hydroxylysine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Collagen Turnover and Degradation Marker

Measuring 5-Hyl levels in urine can serve as a marker for collagen turnover and degradation. Since collagen breakdown releases free 5-Hyl, elevated levels can indicate conditions like:

- Thermal burns: Extensive burns cause significant collagen degradation, reflected in increased urinary 5-Hyl excretion .

- Paget's disease of bone: This disorder involves abnormal bone remodeling, leading to increased collagen breakdown and potentially higher 5-Hyl levels .

- Hyperphosphatasia: This condition causes abnormal bone mineralization and can also lead to elevated 5-Hyl levels as a result of increased collagen degradation .

Monitoring 5-Hyl levels can aid in diagnosing and monitoring these conditions.

Potential Role in Keloid Formation

A recent study exploring the metabolic profile of keloids, scar tissue associated with excessive collagen growth, identified 5-Hyl as a potential indicator of keloid severity . While the study establishes a link between 5-Hyl and keloid development, further research is necessary to understand the underlying mechanisms and potential therapeutic implications.

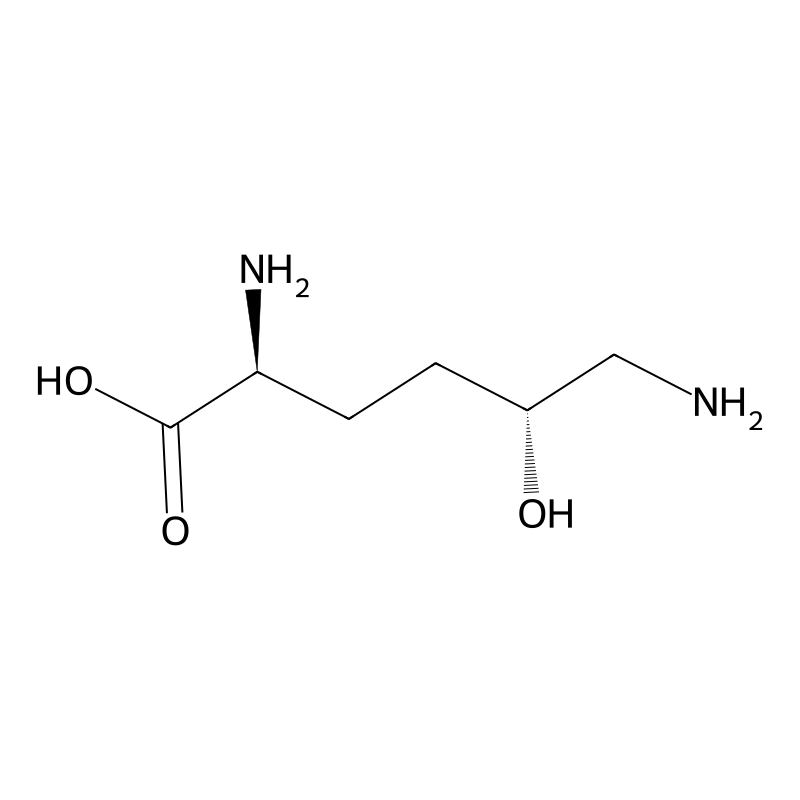

5-Hydroxylysine (Hyl), also known as hydroxy-L-lysine, is a modified amino acid derived from the essential amino acid L-lysine []. It has the molecular formula C6H14N2O3 and arises from a post-translational modification of lysine, where a hydroxyl group (-OH) is added to the fifth carbon atom of the lysine side chain []. 5-Hydroxylysine is a crucial component of collagen, the most abundant protein in mammals, and plays a vital role in providing structural support to connective tissues, skin, and bones [].

Molecular Structure Analysis

The key feature of 5-hydroxylysine's structure is the presence of the hydroxyl group on the fifth carbon of the lysine side chain. This modification differentiates it from L-lysine, which lacks this hydroxyl group. The molecule also contains an amino group (NH2) at the second carbon and another amino group at the end of the side chain (ε-amino group), along with a carboxylic acid group (COOH) at the first carbon []. The specific arrangement of these functional groups gives 5-hydroxylysine an L-configuration, meaning its side chain is oriented in a specific way that is essential for its function in collagen [].

Chemical Reactions Analysis

Synthesis

5-Hydroxylysine is not typically synthesized in a laboratory setting due to its presence in collagen, which can be readily obtained from animal sources. However, research has explored enzymatic methods for synthesizing 5-hydroxylysine from L-lysine [].

Decomposition

Under physiological conditions, 5-hydroxylysine can be broken down by enzymes called collagenases. These enzymes cleave the peptide bonds within collagen, releasing free 5-hydroxylysine and other amino acids [].

Other Reactions

The hydroxyl group of 5-hydroxylysine can participate in glycosylation reactions, forming bonds with carbohydrates such as glucose and galactose. These glycosylated forms of 5-hydroxylysine are also present in collagen and contribute to its stability and function.

Physical and Chemical Properties

The primary mechanism of action of 5-hydroxylysine is through its role in collagen structure. The hydroxyl group forms hydrogen bonds with other amino acids within the collagen molecule, contributing to the formation of stable triple helices that provide strength and support to connective tissues []. Additionally, the presence of hydroxylysine allows for the formation of cross-links between collagen fibers, further enhancing the stability and tensile strength of collagen networks [].

The formation of 5-hydroxylysine occurs through the oxidation of lysine, catalyzed by lysyl hydroxylase enzymes . This hydroxylation reaction takes place at the carbon-5 position of lysyl residues in proteins or peptides . The resulting 5-hydroxylysine can undergo further modifications, such as glycosylation, which is important for its biological functions .

5-Hydroxylysine is a critical component of collagen, the most abundant protein in the human body . Its presence contributes to the stability and strength of collagen fibers. Additionally, 5-hydroxylysine plays a role in the formation of cross-links between collagen molecules, which is essential for maintaining the structural integrity of connective tissues .

Recent studies have revealed that 5-hydroxylysine also functions as a novel histone modification . This modification can inhibit N-acetylation and N-methylation of lysyl residues by acetyltransferases and methyltransferases, respectively, potentially influencing gene expression and cellular processes .

The synthesis of 5-hydroxylysine and its derivatives has been a subject of interest for researchers. One approach involves the use of chemical biology techniques, such as the application of Carpino's Fmoc (9-fluorenylmethoxycarbonyl) group . This method allows for the modulation of receptor binding to collagen by glycosylated 5-hydroxylysine .

Another synthetic route focuses on producing glycosylated forms of 5-hydroxylysine, which are important in collagen-like proteins such as adiponectin . These synthetic methods enable the production of 5-hydroxylysine and its derivatives for various research and industrial applications.

5-Hydroxylysine has several important applications:

- Biomarker: It serves as a biomarker for collagen turnover and can be used to assess bone and connective tissue health.

- Protein engineering: The unique properties of 5-hydroxylysine make it valuable in designing and modifying proteins for specific functions.

- Pharmaceutical research: Its role in collagen stability and cross-linking makes it a target for drug development in connective tissue disorders.

- Cosmetic industry: 5-Hydroxylysine and its derivatives are used in skincare products to promote collagen production and skin health.

5-Hydroxylysine interacts with various enzymes and proteins in biological systems. Its presence in collagen affects the binding of collagen to cell surface receptors, influencing cell adhesion and signaling processes . The glycosylation of 5-hydroxylysine further modulates these interactions, playing a crucial role in the function and recognition of collagen-like proteins .

In histone proteins, the 5-hydroxylation of lysine residues can alter the binding of chromatin-modifying enzymes and transcription factors, potentially impacting gene regulation .

Similar Compounds

Several compounds share structural or functional similarities with 5-hydroxylysine:

- Lysine: The parent amino acid from which 5-hydroxylysine is derived.

- 4-Hydroxyproline: Another post-translationally modified amino acid commonly found in collagen.

- 3-Hydroxylysine: A less common isomer of hydroxylysine.

- Allysine: The aldehyde form of lysine, which is involved in collagen cross-linking.

- Hydroxyallysine: The aldehyde form of hydroxylysine, also involved in collagen cross-linking .

5-Hydroxylysine stands out due to its specific role in collagen structure and its unique position as a histone modification. Its hydroxyl group at the 5-position distinguishes it from lysine and other modified forms, conferring distinct chemical and biological properties that are essential for its functions in connective tissues and potentially in gene regulation.

Lysyl Hydroxylase Isoforms: PLOD1, PLOD2, and PLOD3

Lysyl hydroxylases (PLOD1–3) catalyze the hydroxylation of lysine residues in collagen’s -X-Lys-Gly- sequences. These enzymes belong to the 2-oxoglutarate (2-OG)-dependent dioxygenase family and exhibit distinct substrate specificities:

PLOD1 deficiency causes Ehlers-Danlos syndrome type VIA (EDS VIA), characterized by kyphoscoliosis and aortic fragility . PLOD2 is overexpressed in metastatic cancers, promoting collagen cross-linking and tumor invasion . PLOD3 uniquely possesses dual hydroxylase and glycosyltransferase activities, enabling glucosylation of galactosylhydroxylysine residues critical for collagen fibrillogenesis .

2-Oxoglutarate-Dependent Dioxygenase Mechanisms

PLOD enzymes follow a conserved reaction mechanism:

$$ \text{Lysine} + 2\text{-OG} + \text{O}2 \rightarrow 5\text{-Hydroxylysine} + \text{Succinate} + \text{CO}2 $$

The catalytic cycle involves Fe²⁺ coordination by a conserved HxD/E…H motif, enabling 2-OG decarboxylation. This generates a reactive Fe(IV)=O intermediate that hydroxylates lysine . Structural studies of PLOD3 reveal a homodimeric architecture with spatially separated hydroxylase and glycosyltransferase domains, allowing sequential modification of collagen .

Cofactor Requirements: Iron, Ascorbate, and Molecular Oxygen

PLOD activity depends on three cofactors:

- Iron (Fe²⁺): Coordinates 2-OG and oxygen during catalysis. Chelation or mutations (e.g., PLOD1 p.Arg668His) disrupt enzyme function .

- Ascorbate: Regenerates Fe²⁺ from Fe³⁺, preventing enzyme inactivation. Vitamin C deficiency mimics PLOD defects, leading to scurvy-like collagen fragility .

- Oxygen: Serves as the terminal electron acceptor. Hypoxia upregulates PLOD2 via HIF-1α, enhancing metastatic potential in tumors .

Tissue-Specific Expression Patterns of Hydroxylating Enzymes

PLOD isoforms show divergent expression profiles:

- PLOD1: Highly expressed in skin fibroblasts and vascular smooth muscle, correlating with hydroxylysine levels in dermal collagen (22% of wild-type in Plod1⁻/⁻ mice) .

- PLOD2: Enriched in osteoblasts and hypoxic cancer cells (e.g., breast MDA-MB-231), where it increases collagen cross-links by 47–59% .

- PLOD3: Dominant in placental and hepatic tissues, essential for type IV collagen glycosylation and basement membrane integrity .

Glycosylation Pathways: Galactosyltransferase and Glucosyltransferase Activities

The glycosylation of 5-hydroxylysine is a tightly regulated, two-step enzymatic process essential for collagen maturation. Initially, galactosyltransferase GLT25D1 (collagen β-1-O-galactosyltransferase 1) transfers a galactose moiety from UDP-galactose to the hydroxyl group of 5-hydroxylysine via a β-1-O-glycosidic bond, forming galactosylhydroxylysine (G-Hyl) [1] [4]. This reaction occurs co-translationally in the endoplasmic reticulum (ER) and is dependent on Mn²+ ions, which stabilize the enzyme’s active site [4]. Structural studies of GLT25D1 reveal a head-to-head homodimeric architecture, with each monomer containing two domains (GT1 and GT2). Catalytic activity localizes to the GT2 domain, which features a conserved Glu-Asp-Asp motif critical for Mn²+ coordination and UDP-galactose binding [4].

Subsequently, the glucosyltransferase activity of lysyl hydroxylase 3 (LH3/PLOD3) extends G-Hyl by adding a glucose unit via an α-1,2-glycosidic bond, yielding glucosylgalactosylhydroxylysine (GG-Hyl) [1] [2]. LH3’s dual functionality—acting as both a lysyl hydroxylase and glucosyltransferase—is facilitated by its distinct domain organization: the N-terminal domain mediates hydroxylation, while the C-terminal domain executes glucosylation [2] [4]. This sequential modification ensures proper collagen folding, as glycosylation ceases once the triple helix forms, preventing steric clashes [2].

Collagen-Specific Hydroxylysyl Glycosylation Patterns

Hydroxylysyl glycosylation exhibits pronounced tissue- and collagen-type specificity. In fibrillar collagens (e.g., types I, II, III), glycosylation predominantly targets 5-hydroxylysine residues within the triple-helical domain, whereas telopeptidyl hydroxylysine residues remain unmodified to permit cross-linking [1] [3]. For instance, in type I collagen, over 80% of helical 5-hydroxylysine residues are glycosylated, with GG-Hyl constituting ~70% of modifications in bone and skin tissues [1] [2]. In contrast, basement membrane collagens (e.g., type IV) display near-complete glycosylation of hydroxylysine, primarily as GG-Hyl, which facilitates interactions with laminin and other matrix components [3].

Molecular dynamics simulations demonstrate that GG-Hyl stabilizes the collagen triple helix by modulating local hydration. The hydrophilic faces of galactose and glucose residues orient toward solvent, while hydrophobic regions interface with collagen’s nonpolar domains, reducing interfacial energy and enhancing fibril stability [2]. This structural arrangement also sterically hinders premature cross-linking, ensuring proper fibrillogenesis [2].

Role of LH3/PLOD3 in Dual Catalytic Functions

LH3/PLOD3 is unique among the lysyl hydroxylase family, possessing both hydroxylase and glucosyltransferase activities. Its hydroxylase domain converts specific lysine residues to 5-hydroxylysine in the Y-position of collagen’s Gly-X-Y repeating motifs, while its glucosyltransferase domain modifies these residues post-hydroxylation [1] [4]. Mutational analyses reveal that LH3’s glucosyltransferase activity requires a conserved DxD motif in the C-terminal domain, which coordinates Mn²+ for UDP-glucose binding [4].

Notably, LH3’s enzymatic activities are spatially segregated within the ER. Hydroxylation occurs during collagen chain synthesis, whereas glucosylation proceeds after triple-helix formation, ensuring temporal regulation [2]. Knockout studies in murine models demonstrate that LH3 deficiency abolishes GG-Hyl formation, leading to aberrant collagen fibril morphology and compromised tissue integrity [2] [4]. Furthermore, LH3 collaborates with GLT25D1 in multi-enzyme complexes, where dimerization of GLT25D1 provides a scaffold for LH3 binding, optimizing substrate channeling [4].

5-Hydroxylysine plays a critical role in maintaining the structural integrity and thermal stability of the collagen triple-helix through multiple interconnected mechanisms. The hydroxyl group at the gamma position of the lysine side chain creates opportunities for both direct and water-mediated hydrogen bonding interactions that significantly enhance the stability of the collagenous structure [1] [2].

The primary stabilization mechanism involves the formation of extensive hydrogen bonding networks within the triple-helical structure. Crystal structure analyses of collagen-like peptides have revealed that hydroxylysine residues participate in ordered water networks that connect hydroxyl groups with peptide backbone carbonyls and other polar residues [1] [2]. These water-mediated interactions create a stabilizing hydration shell around the triple helix, with the hydroxylysine hydroxyl groups serving as critical anchoring points for this organized water structure.

Hydrogen exchange studies have provided quantitative evidence for the stabilizing effect of hydroxylysine modifications. Protection factors measured for peptides containing hydroxylysine residues demonstrate significantly reduced exchange rates compared to unmodified sequences, indicating enhanced structural stability and reduced backbone flexibility [3] [2]. The presence of hydroxylysine in the Yaa position of Gly-Xaa-Yaa repeats has been shown to increase thermal transition temperatures by several degrees Celsius compared to unmodified lysine-containing sequences.

Molecular dynamics simulations have revealed that hydroxylysine residues contribute to conformational preorganization of the collagen backbone. The hydroxyl group creates favorable electrostatic interactions that stabilize specific phi-psi angle combinations required for optimal triple-helix geometry [4] [5]. This preorganization effect reduces the conformational entropy penalty associated with triple-helix formation and contributes to the overall thermodynamic stability of the structure.

The stabilizing effect of hydroxylysine is further enhanced when these residues serve as attachment sites for carbohydrate modifications. Glycosylation of hydroxylysine residues with galactose and glucose creates additional opportunities for hydrogen bonding and provides steric factors that influence molecular packing and supramolecular assembly [6] [7]. The presence of these carbohydrate modifications has been demonstrated to be essential for proper collagen folding and secretion in certain collagen types, particularly basement membrane collagens.

| Stabilization Mechanism | Effect on Triple Helix | Experimental Evidence |

|---|---|---|

| Hydrogen bonding networks [1] [2] | Increased thermal stability | Crystal structure analysis shows ordered water networks |

| Water-mediated interactions [3] [2] | Enhanced structural integrity | Hydrogen exchange studies demonstrate protection factors |

| Electrostatic stabilization [8] [5] | Improved molecular packing | Thermal stability measurements (Tm values) |

| Conformational preorganization [4] [5] | Stabilized backbone conformation | Molecular dynamics simulations |

| Glycosylation attachment sites [6] [7] | Regulated supramolecular assembly | Amino acid analysis of modified collagens |

Cross-Link Formation via Hydroxylysyl Aldol Intermediates

The formation of intermolecular cross-links through hydroxylysyl aldol intermediates represents a sophisticated biochemical pathway essential for collagen matrix stabilization and mechanical properties. This process begins with the enzymatic oxidation of specific hydroxylysine residues in the telopeptide regions of collagen molecules by lysyl oxidase, converting them to reactive hydroxylysine aldehydes (hydroxyallysine) [9] [10].

The initial step in cross-link formation involves the condensation of hydroxylysine aldehydes with various amino acid residues on adjacent collagen molecules. In the hydroxylysine aldehyde pathway, which predominates in bone, cartilage, and other skeletal tissues, hydroxyallysine can react with lysine, hydroxylysine, or other hydroxyallysine residues to form divalent cross-links [10] [11]. The most common initial product is hydroxylysinonorleucine (HLNL), formed through aldimine bond formation between a hydroxylysine aldehyde and the epsilon-amino group of lysine or hydroxylysine on a neighboring molecule.

Aldol condensation reactions represent a particularly important pathway for cross-link maturation. These reactions occur between two hydroxylysine aldehydes to form stable carbon-carbon bonds, creating aldol condensation products that serve as intermediates for more complex cross-linking structures [12] [11]. Mass spectrometry analyses have demonstrated that these aldol dimers can form both intramolecularly between different chains within a single collagen molecule and intermolecularly between separate collagen molecules.

The mature cross-linking pathway leads to the formation of trivalent pyridinium and pyrrole cross-links. Hydroxylysyl pyridinoline (HP) represents the predominant mature cross-link in tissues utilizing the hydroxylysine aldehyde pathway [10] [11]. This cross-link forms through the condensation of two hydroxylysine aldehydes with one lysine or hydroxylysine residue, creating a stable pyridinium ring structure that is resistant to enzymatic degradation and provides exceptional tensile strength to collagen fibrils.

Recent research has revealed the complexity of cross-link formation involving glycosylated hydroxylysine residues. In tissues such as skin and cornea, C-telopeptide aldol dimers can form labile linkages with glucosylgalactosyl hydroxylysine at specific helical domain sites [11]. These interactions create intermediate structures that can undergo further chemical modifications during tissue maturation, leading to the formation of histidinohydroxylysinonorleucine (HHL) in species possessing appropriate histidine residues in their telopeptide sequences.

The tissue-specific nature of cross-linking pathways reflects the differential expression and activity of lysyl hydroxylase isoforms during collagen biosynthesis. Lysyl hydroxylase 2 (LH2) has been identified as particularly important for telopeptide hydroxylysine formation, while lysyl hydroxylase 1 (LH1) primarily modifies helical domain sites [10] [13]. This enzymatic specificity creates distinct cross-linking patterns that contribute to the mechanical properties characteristic of different tissues.

| Cross-link Type | Formation Mechanism | Tissue Distribution | Maturation Stage |

|---|---|---|---|

| Hydroxylysyl pyridinoline (HP) [10] [11] | Hydroxylysine aldehyde + lysine/hydroxylysine | Bone, cartilage, skeletal tissues | Mature, trivalent cross-link |

| Histidinohydroxylysinonorleucine (HHL) [13] [11] | C-telopeptide aldol + glycosylated K87 + histidine | Skin, cornea (species-dependent) | Mature, stable cross-link |

| Hydroxylysinonorleucine (HLNL) [9] [13] | Hydroxylysine aldehyde + lysine via aldimine | Various connective tissues | Immature, divalent cross-link |

| Aldol condensation products [12] [11] | Aldol condensation of hydroxylysine aldehydes | Skin, tendon, cornea | Intermediate cross-link precursor |

| Glycosylated cross-links [6] [14] | Cross-linking involving glycosylated hydroxylysine | Basement membranes, highly glycosylated collagens | Variable, tissue-dependent |

Spatial Organization in Basement Membrane Collagens

The spatial organization of 5-hydroxylysine residues in basement membrane collagens exhibits remarkable complexity and specificity that directly relates to the unique functional requirements of these specialized extracellular matrix structures. Basement membrane collagen IV, the predominant structural component of basement membranes, displays exceptionally high levels of hydroxylysine modification and subsequent glycosylation compared to fibrillar collagens [6] [15].

Comprehensive mass spectrometry mapping of type IV collagen alpha1 chains has revealed the precise distribution of hydroxylysine modifications throughout the molecule. In mouse collagen IV alpha1 chains, 39 glycosylated hydroxylysine sites have been definitively mapped, representing approximately 90% of all lysine residues in hydroxylated form [6]. Human collagen IV alpha1 chains show a similar pattern with 35 mapped glycosylated hydroxylysine sites, achieving 85% sequence coverage in detailed proteomic analyses [15]. This extensive modification pattern reflects the critical role of hydroxylysine glycosylation in basement membrane assembly and function.

The glycosylation pattern of hydroxylysine residues in basement membrane collagens follows a specific hierarchy involving sequential addition of carbohydrate moieties. The predominant modifications are galactosylhydroxylysine (Gal-Hyl) and glucosylgalactosylhydroxylysine (Glc-Gal-Hyl), with the relative proportions varying between different basement membrane types and developmental stages [6] [16]. This glycosylation is catalyzed primarily by lysyl hydroxylase 3 (LH3), which possesses both hydroxylase and glycosyltransferase activities essential for basement membrane collagen processing.

The spatial distribution of hydroxylysine modifications within basement membrane collagens creates distinct functional domains. The 7S domain at the amino terminus contains numerous hydroxylysine residues that are critical for the tetrameric assembly of collagen IV protomers [17]. These modifications influence the parallel and antiparallel alignment of collagen molecules during network formation. The central triple-helical region shows a regular pattern of hydroxylysine distribution that corresponds to the Gly-Xaa-Yaa repeat structure, with most modifications occurring in the Yaa position where lysine residues are present.

Functional studies have demonstrated that the loss of hydroxylysine glycosylation in basement membrane collagens leads to severe developmental abnormalities. LH3-deficient embryos show fragmented basement membranes and abnormal type IV collagen aggregation, with death occurring around embryonic day 9.5 [7]. These findings indicate that hydroxylysine modifications are not merely structural embellishments but are essential for proper collagen IV folding, secretion, and supramolecular assembly.

The tissue-specific variations in hydroxylysine distribution reflect the specialized functions of different basement membranes. Glomerular basement membranes in the kidney show distinct hydroxylysine modification patterns compared to lung or muscle basement membranes [18]. These differences contribute to the selective permeability properties and mechanical characteristics required for specific physiological functions. Type VI collagen, another highly glycosylated basement membrane component, requires hydroxylysine modifications for proper intracellular tetramerization and secretion [14].

Cell-matrix interactions mediated by basement membrane collagens are significantly influenced by the spatial organization of hydroxylysine modifications. Integrin binding sites and other cell adhesion domains can be modulated by the presence of carbohydrate modifications on nearby hydroxylysine residues [19]. This creates opportunities for dynamic regulation of cellular behavior through post-translational modification of the basement membrane matrix.

| Collagen Type | Hydroxylysine Sites | Glycosylation Pattern | Functional Significance | Sequence Coverage |

|---|---|---|---|---|

| Type IV α1 chain (mouse) [6] [15] | 39 glycosylated sites mapped | Predominantly Gal-Hyl and Glc-Gal-Hyl | Basement membrane assembly | 82% coverage achieved |

| Type IV α1 chain (human) [6] [15] | 35 glycosylated sites mapped | Predominantly Gal-Hyl and Glc-Gal-Hyl | Basement membrane stability | 85% coverage achieved |

| Type IV α2 chain [16] [17] | Extensive hydroxylation | High glycosylation levels | Network formation | Partial characterization |

| Type VI collagen [14] [7] | Highly hydroxylated and glycosylated | Essential for tetramerization | Secretion and distribution | Secretion-dependent |

| Basement membrane networks [19] [18] | Variable distribution patterns | Tissue-specific variations | Cell-matrix interactions | Tissue-specific mapping |